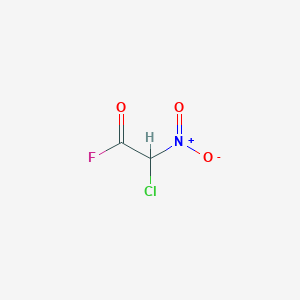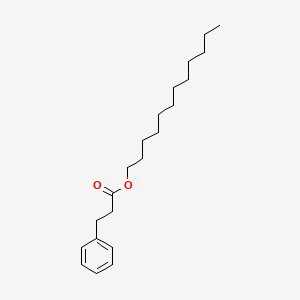![molecular formula C12H14N2 B14296671 2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine CAS No. 117566-70-8](/img/structure/B14296671.png)
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine typically involves the cyclocondensation of 1,2-diamines with ketones or enones. Common reagents used in these reactions include Ytterbium triflate, BF3-etherate, polyphosphoric acid, MgO, and POCl3 . Microwave irradiation and ionic liquids have also been employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often utilizes continuous flow chemistry. This method allows for the efficient and scalable synthesis of these compounds by combining various reaction steps into a single continuous process .
化学反应分析
Types of Reactions
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the diazepine ring structure.
Substitution: Substitution reactions, particularly at the methyl groups, can lead to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield halogenated or alkylated analogs .
科学研究应用
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: Utilized in the development of dyes and other industrial chemicals.
作用机制
The mechanism of action of 2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the affinity of GABA for its binding site, leading to increased chloride ion conduction across the neuronal cell membrane. This results in the inhibition of neuronal activity, producing anxiolytic and sedative effects .
相似化合物的比较
Similar Compounds
- 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
Uniqueness
2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine is unique due to its specific substitution pattern on the benzodiazepine ring.
属性
CAS 编号 |
117566-70-8 |
|---|---|
分子式 |
C12H14N2 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
2,4,8-trimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C12H14N2/c1-8-4-5-11-12(6-8)14-10(3)7-9(2)13-11/h4-7,14H,1-3H3 |
InChI 键 |
LXMSTGIQNNQRRN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C(N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


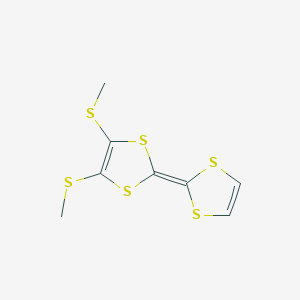
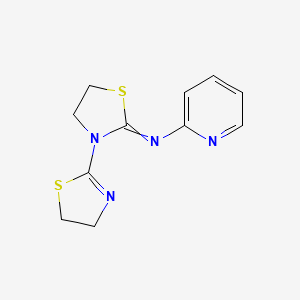
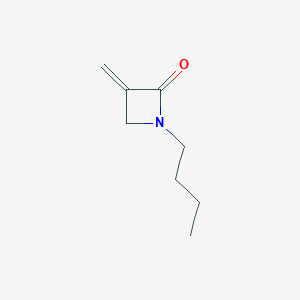


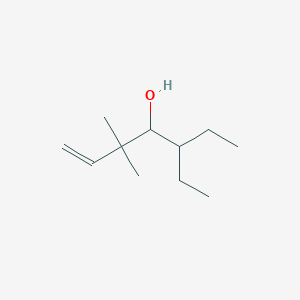
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
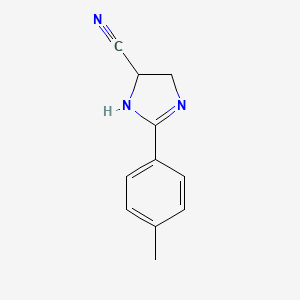
![2-Cyclohexen-1-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14296631.png)
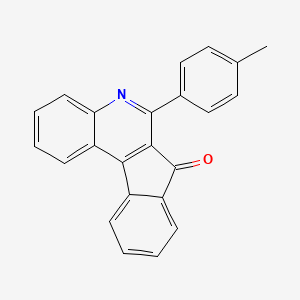
![5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14296643.png)
![hexacyclo[6.6.0.02,7.03,6.04,11.05,12]tetradecane](/img/structure/B14296651.png)
